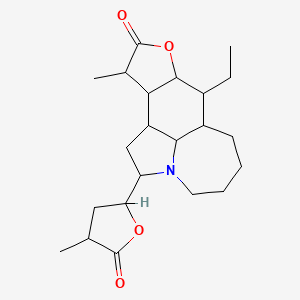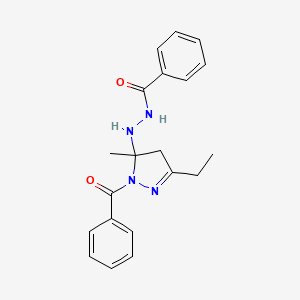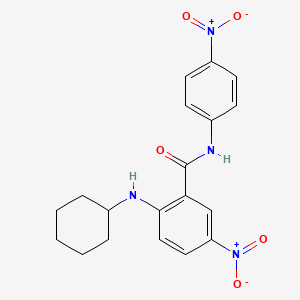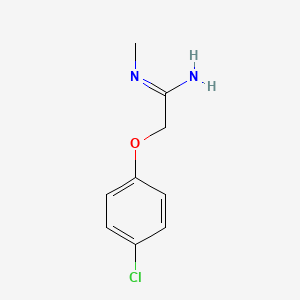
Tuberostemonin
Overview
Description
Tuberostemonin is a natural alkaloid compound found primarily in the roots of the Stemona tuberosa plant. It is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tuberostemonin involves several steps, starting from a hydroindolinone derivative. This derivative can be obtained on a large scale in a single step from carbobenzoxy-protected L-tyrosine. Key steps in the synthesis include the use of ruthenium catalysts for azepine ring-closing metathesis, alkene isomerization, and cross-metathesis propenyl-vinyl exchange. The stereoselective attachment of a gamma-butyrolactone ring to a tetracycle core structure is achieved using a lithiated asymmetric bicyclo [3.2.1]octane ortho ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above provide a basis for potential large-scale production, given the availability of starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
Tuberostemonin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation with potassium permanganate results in a C17 compound, while oxidation with silver oxide forms a neutral substance that still contains lactone groups .
Common Reagents and Conditions
Oxidation: Potassium permanganate, silver oxide
Reduction: Platinum oxide
Substitution: Various organic reagents depending on the desired substitution pattern
Major Products Formed
Oxidation: C17 compound, neutral substance with lactone groups
Reduction: Dihydro derivative
Scientific Research Applications
Tuberostemonin has been studied for its diverse biological activities, including its potential as a natural insecticide and its therapeutic effects against cigarette smoke-induced acute lung inflammation . It exhibits feeding deterrent and repellent activities against larvae and reduces the number of citric acid-induced coughs in guinea pigs . Additionally, it decreases neutrophil and macrophage infiltration in bronchoalveolar lavage fluid in a cigarette smoke-induced mouse model of acute lung inflammation .
Mechanism of Action
The mechanism of action of tuberostemonin involves its interaction with various molecular targets and pathways. It exhibits its biological activities by modulating the immune response, reducing inflammation, and acting as a feeding deterrent for insects . The specific molecular targets and pathways are still under investigation, but its effects on neutrophil and macrophage infiltration suggest involvement in the immune response pathways .
Comparison with Similar Compounds
Similar Compounds
Stemona alkaloids: Found in the Stemonaceae family, these alkaloids share a similar structure with tuberostemonin and have been used for treating respiratory diseases and as antihelmintic agents.
Securinega alkaloids: Isolated from plants of the Flueggea and Securinega genera, these alkaloids have a similar [1,2-α] azepine nucleus.
Cephalotaxus alkaloids: Found in the Cephalotaxus genus, these alkaloids also share structural similarities with this compound.
Uniqueness
This compound is unique due to its specific biological activities, particularly its potential as a natural insecticide and its therapeutic effects against lung inflammation. Its distinct structure, involving a gamma-butyrolactone ring and a tetracycle core, also sets it apart from other similar alkaloids .
Properties
IUPAC Name |
10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988496 | |
| Record name | 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20460-41-7, 6879-01-2 | |
| Record name | Stemonine (C22 alkaloid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20460-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuberostemonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(ethylsulfonyl)(methyl)amino]-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B12467487.png)
![5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide](/img/structure/B12467493.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467494.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12467497.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B12467498.png)

![Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B12467519.png)
![6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12467521.png)
![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12467542.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12467549.png)

![4-{[(2-Methyl-3,5-dinitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12467557.png)
